1-(2-fluorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide
Overview
Description
1-(2-fluorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C17H18FN3O2S and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.11037616 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Antituberculosis Activity
Compounds structurally related to 1-(2-fluorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide have been synthesized and evaluated for their antimicrobial and antituberculosis activity. For instance, thiazole-aminopiperidine hybrids have shown promise as novel Mycobacterium tuberculosis GyrB inhibitors, highlighting their potential in antituberculosis drug development V. U. Jeankumar et al., 2013. Similarly, substituted 2-aminobenzothiazoles derivatives have been studied for their antimicrobial activity, further emphasizing the relevance of structurally related compounds in combating microbial resistance D. G. Anuse et al., 2019.
Cancer Research
Compounds with similar structures have been investigated for their potential anti-cancer properties. For example, novel fluoro substituted benzo[b]pyran compounds have shown anti-lung cancer activity, indicating the potential of fluoro-substituted compounds in cancer therapy A. G. Hammam et al., 2005.
Orexin Receptor Antagonism
The compound N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is a closely related orexin 1 and 2 receptor antagonist under development for insomnia treatment. The research on its disposition and metabolism in humans underscores the importance of such compounds in developing therapeutic agents for sleep disorders C. Renzulli et al., 2011.
Enzyme Inhibition for Thrombosis Treatment
Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate 40 (NSL-96184) is an example of a highly potent and orally active fibrinogen receptor antagonist, showcasing the potential of such compounds in antithrombotic treatment Y. Hayashi et al., 1998.
Properties
IUPAC Name |
1-(2-fluorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S/c1-11-10-24-17(19-11)20-15(22)12-6-8-21(9-7-12)16(23)13-4-2-3-5-14(13)18/h2-5,10,12H,6-9H2,1H3,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKAFBNAGIXUAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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